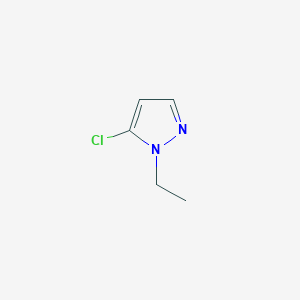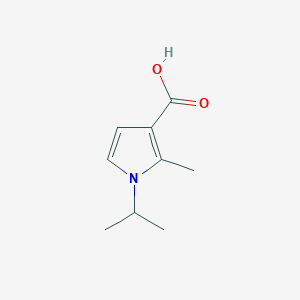![molecular formula C10H12ClF2NO B1457741 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864063-63-7](/img/structure/B1457741.png)
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride
Vue d'ensemble
Description
“3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1864062-13-4 . It has a molecular weight of 221.63 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is a white solid . It has a molecular weight of 221.63 .Applications De Recherche Scientifique
DNA Methylation and Epigenetic Therapy
1. DNA Methyltransferase Inhibitors
Research on DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, provides insights into how these compounds influence gene expression through epigenetic modifications. These agents are used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), showcasing the therapeutic potential of targeting DNA methylation in oncology (Goffin & Eisenhauer, 2002).
2. Epigenetic Therapy in Clinical Trials
Recent clinical trials have explored the use of epigenetic therapy, including DNA methyltransferase inhibitors, for various cancers. These studies highlight the importance of epigenetic factors in malignant transformation and the potential for reactivating silenced genes to induce differentiation or apoptosis in malignant cells (Oki & Issa, 2006).
Pharmacodynamics and Molecular Interactions
3. Serotonin Uptake Inhibitors and Monoamine Oxidase Inhibitors
The interaction between serotonin uptake inhibitors and monoamine oxidase inhibitors offers a pharmacodynamic perspective relevant to understanding complex biochemical interactions. This research area may provide insights into the mechanisms through which 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride could interact with biological systems (Beasley et al., 1993).
4. Anti-Obesity Drugs and Neurotransmitter Reuptake Inhibition
Studies on sibutramine, a novel 5-HT and noradrenaline reuptake inhibitor (SNRI), demonstrate the therapeutic effects of manipulating serotonin and noradrenaline levels. This research might parallel the potential applications of 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride in modulating neurotransmitter systems for therapeutic purposes (Heal et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(3,5-difluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIICZDICHWKXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)









![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
